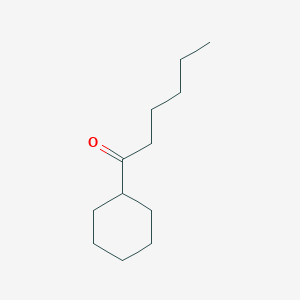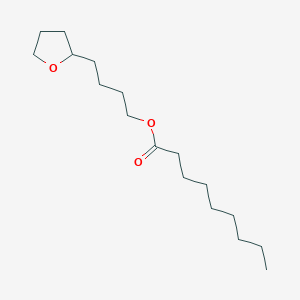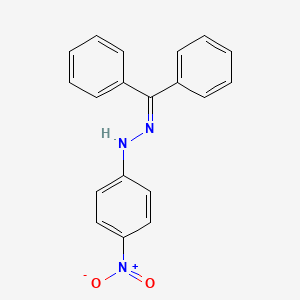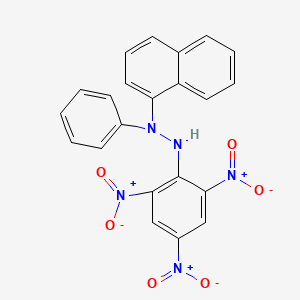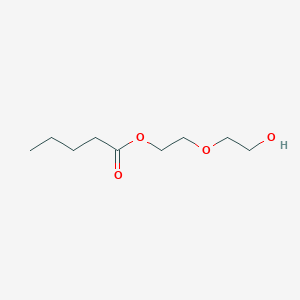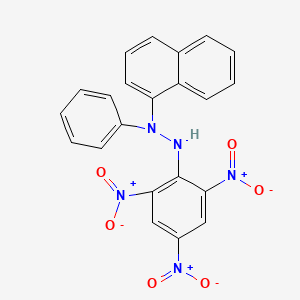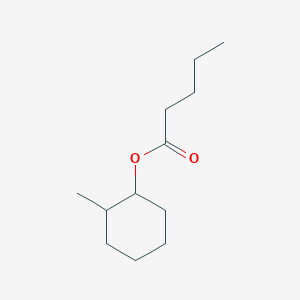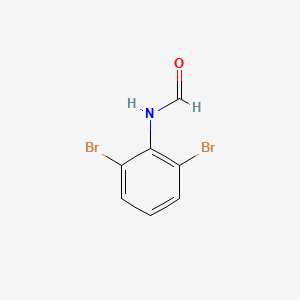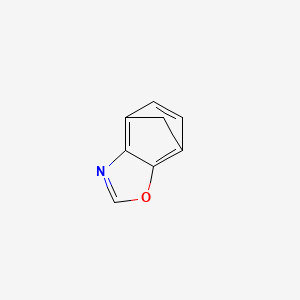
4,7-Methanobenzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Methanobenzoxazole is a heterocyclic aromatic compound that features a benzene ring fused with an oxazole ring. This compound is known for its stability and diverse applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Methanobenzoxazole typically involves the cyclization of o-aminophenols with aldehydes. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the condensation of o-phenylenediamines and o-aminophenols with S-methylisothioamide hydroiodides on silica gel under microwave irradiation .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of green chemistry principles, such as aqueous medium reactions and reusable catalysts, is emphasized to minimize environmental impact and enhance sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Methanobenzoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of new compounds.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, are common due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazoles, which can have different functional groups attached to the benzene or oxazole rings.
Applications De Recherche Scientifique
4,7-Methanobenzoxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,7-Methanobenzoxazole involves its interaction with various molecular targets and pathways. The planar benzene ring can form π-π stacking or π-cation interactions with host molecules, while the oxygen and nitrogen atoms in the oxazole ring act as hydrogen bond acceptors . These interactions enable the compound to effectively bind to biological targets, influencing processes such as enzyme inhibition and receptor modulation.
Comparaison Avec Des Composés Similaires
Benzoxazole: Similar in structure but lacks the methano bridge.
Benzimidazole: Contains a nitrogen atom instead of oxygen in the oxazole ring.
Benzothiazole: Features a sulfur atom in place of the oxygen in the oxazole ring.
Benzofuran: Lacks the nitrogen atom in the oxazole ring.
Uniqueness: 4,7-Methanobenzoxazole is unique due to its methano bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its stability and allows for diverse functionalization, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
7085-39-4 |
|---|---|
Formule moléculaire |
C8H5NO |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
3-oxa-5-azatricyclo[5.2.1.02,6]deca-1,4,6,8-tetraene |
InChI |
InChI=1S/C8H5NO/c1-2-6-3-5(1)7-8(6)10-4-9-7/h1-2,4H,3H2 |
Clé InChI |
LJFSNWDAJZBVFI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C3C(=C1C=C2)OC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14733292.png)
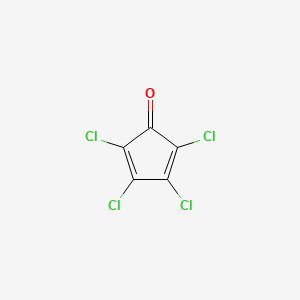
![1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14733310.png)
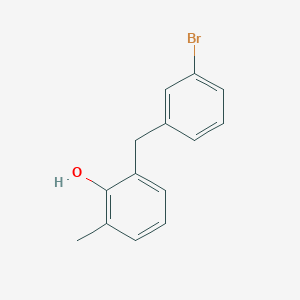
![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)
